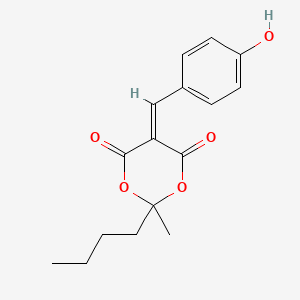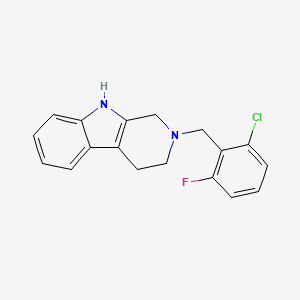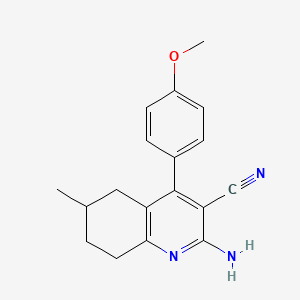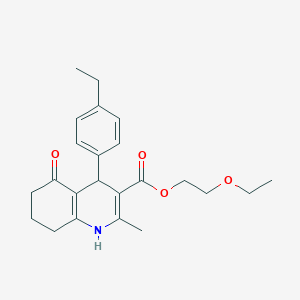
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as BHBD, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and biological properties. BHBD has been found to exhibit potent antioxidant, anti-inflammatory, and anti-tumor activities, making it a promising candidate for developing novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is complex and multifaceted, involving multiple signaling pathways and molecular targets. This compound has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO), which are involved in the production of inflammatory mediators and reactive oxygen species (ROS). This compound also activates the Nrf2-ARE signaling pathway, which plays a critical role in regulating cellular antioxidant defense and detoxification mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-tumor, anti-angiogenic, and anti-metastatic activities. This compound has been found to scavenge free radicals and ROS, protecting cells from oxidative damage and preventing the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This compound has also been shown to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and differentiation, suggesting its potential as a therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in common organic solvents. This compound is also relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of using this compound in laboratory experiments is its relatively low water solubility, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, including exploring its potential as a therapeutic agent for various diseases, investigating its molecular targets and signaling pathways, and developing new synthetic analogs with improved pharmacological properties. Moreover, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and anti-tumor activities of this compound, as well as its potential interactions with other drugs and compounds. Overall, this compound represents a promising candidate for developing novel therapeutic agents with significant biomedical applications.
Métodos De Síntesis
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione can be synthesized using a simple and efficient method involving the condensation of 4-hydroxybenzaldehyde and 2-butyl-2-methyl-1,3-propanediol in the presence of a catalytic amount of acetic acid. The resulting product can be purified by recrystallization to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
2-butyl-5-(4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been extensively studied for its potential applications in various scientific fields, including medicine, pharmacology, and biochemistry. In particular, this compound has been found to possess significant anti-cancer properties, inhibiting the growth and proliferation of various cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been shown to have potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines, and attenuating the activation of NF-κB and MAPK signaling pathways.
Propiedades
IUPAC Name |
2-butyl-5-[(4-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-3-4-9-16(2)20-14(18)13(15(19)21-16)10-11-5-7-12(17)8-6-11/h5-8,10,17H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQVNRPLDSRMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5005938.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5005941.png)
![4-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5005960.png)
![ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B5005963.png)
![3-benzyl-5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005971.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5005979.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B5005984.png)
![2-{1-(2-ethoxybenzyl)-4-[(6-fluoro-2-quinolinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5005992.png)


![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5006003.png)
![4-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5006015.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5006023.png)